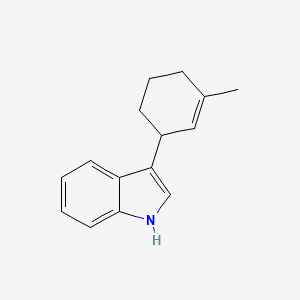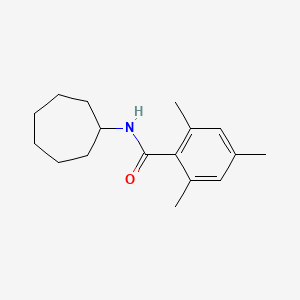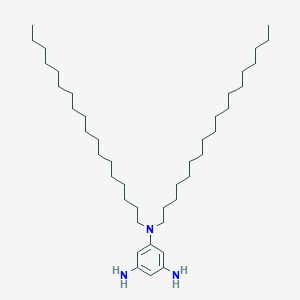![molecular formula C17H14ClN3O2 B12558951 4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one CAS No. 192524-08-6](/img/structure/B12558951.png)
4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a chlorophenyl group and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanuric chloride with aniline derivatives can yield the desired triazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazine intermediate with a chlorophenyl derivative in the presence of a suitable base.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Cyclohexadienone Formation: The final step involves the formation of the cyclohexadienone ring, which can be achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative, which may exhibit different chemical properties.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one: The parent compound.
4-[6-(4-Methylphenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one: A similar compound with a methyl group instead of a chlorine atom.
4-[6-(4-Fluorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one: A similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
192524-08-6 |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC名 |
4-[6-(4-chlorophenyl)-4-hydroxy-1,2,4-triazin-5-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-7-13(8-11(2)17(10)22)16-15(20-19-9-21(16)23)12-3-5-14(18)6-4-12/h3-9,23H,1-2H3 |
InChIキー |
HAIBMCKMAPHEDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=NN=CN2O)C3=CC=C(C=C3)Cl)C=C(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)



![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)


![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

